1-(4-Fluorophenyl)-1H-pyrrole-2,5-dione
Overview
Description
1-(4-Fluorophenyl)-1H-pyrrole-2,5-dione, also known as 4-Fluoropyrrole-2,5-dione (FP2D), is a heterocyclic compound composed of a pyrrole ring and a phenyl ring, both of which are connected by a carbon-carbon double bond. The presence of a fluorine atom on the phenyl ring makes FP2D a promising compound for many applications in synthetic organic chemistry. It is a versatile building block for the synthesis of a wide range of compounds, including drugs, dyes, and other organic compounds.
Scientific Research Applications
Corrosion Inhibition
1H-pyrrole-2,5-dione derivatives, including those similar to 1-(4-Fluorophenyl)-1H-pyrrole-2,5-dione, have been found to be effective inhibitors of carbon steel corrosion in acidic environments. These compounds exhibit good corrosion inhibitory properties, with their efficiency increasing alongside concentration. Their adsorption on steel surfaces is mainly controlled by chemisorption processes (Zarrouk et al., 2015).
Anti-HIV-1 Activity
Derivatives of 1H-pyrrole-2,5-dione, including structures similar to 1-(4-Fluorophenyl)-1H-pyrrole-2,5-dione, have shown promising anti-HIV-1 activities. Some of these compounds exhibit potent antiviral potencies against HIV-1 with low toxicity, making them potential candidates for HIV-1 treatment (Liu et al., 2016).
Glycolic Acid Oxidase Inhibition
A series of 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives are potent inhibitors of glycolic acid oxidase, a key enzyme involved in certain metabolic processes. These compounds are significant for their potential therapeutic applications in reducing urinary oxalate levels (Rooney et al., 1983).
Luminescent and Photoluminescent Polymers
1H-pyrrole-2,5-dione derivatives are key components in the synthesis of luminescent and photoluminescent polymers. These polymers exhibit strong fluorescence and are potential candidates for various electronic applications due to their solubility, processability, and stability (Zhang et al., 2008); (Welterlich et al., 2012).
PGE(2) Production Inhibition
1H-pyrrole-2,5-dione derivatives have been evaluated for their inhibitory activities on PGE(2) production in macrophage cells. These findings are relevant for their potential anti-inflammatory properties (Moon et al., 2010).
properties
IUPAC Name |
1-(4-fluorophenyl)pyrrole-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(12)14/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBKKXWSZVVDOLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C=CC2=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80216541 | |
Record name | 1H-Pyrrole-2,5-dione, 1-(4-fluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80216541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-1H-pyrrole-2,5-dione | |
CAS RN |
6633-22-3 | |
Record name | 1H-Pyrrole-2,5-dione, 1-(4-fluorophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006633223 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6633-22-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56660 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Pyrrole-2,5-dione, 1-(4-fluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80216541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4-Fluoro-phenyl)maleimide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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